Chemical properties of 4-Bromo-5-(trifluoromethoxy)quinoline
Chemical properties of 4-Bromo-5-(trifluoromethoxy)quinoline
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-5-(trifluoromethoxy)quinoline
Executive Summary
4-Bromo-5-(trifluoromethoxy)quinoline is a halogenated, fluorinated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a quinoline core, is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The strategic placement of a bromine atom at the 4-position serves as a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse derivatives.[3][4] Furthermore, the trifluoromethoxy (-OCF₃) group at the 5-position imparts unique electronic properties and can enhance key drug-like characteristics such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive analysis of the compound's physicochemical properties, predicted spectroscopic profile, plausible synthetic routes, and its vast reactivity, with a focus on its utility for researchers in drug discovery and chemical synthesis.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals.[5] From the historic antimalarial quinine to modern anticancer agents, the quinoline scaffold's rigid, aromatic nature provides an excellent framework for interacting with biological targets.[1][2] The introduction of specific functional groups is a key strategy for modulating pharmacological activity.
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Halogens (e.g., Bromine): A bromine substituent, particularly at the 4-position, is not merely a placeholder. It acts as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon and heteroatom substituents.[3] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
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Trifluoromethoxy (-OCF₃) Group: This functional group is increasingly utilized as a bioisostere for other groups like methoxy or chloro. Its strong electron-withdrawing nature can significantly alter the electronic profile of the quinoline ring, while its lipophilicity and resistance to metabolic degradation can vastly improve a drug candidate's pharmacokinetic profile.
The combination of these two functionalities in 4-Bromo-5-(trifluoromethoxy)quinoline creates a highly valuable and specialized intermediate for the synthesis of novel, high-value molecules.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1823484-29-2 | [6] |
| Molecular Formula | C₁₀H₅BrF₃NO | [6] |
| Molecular Weight | 292.05 g/mol | [6] |
| Appearance | Predicted to be a solid at room temperature. | N/A |
| Solubility | Predicted to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF); low solubility in water. | N/A |
Predicted Spectroscopic Characterization
A full spectroscopic workup is essential for structure verification. The following are the anticipated spectral characteristics:
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¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the five protons on the quinoline core. The precise chemical shifts and coupling constants would be influenced by the anisotropic and electronic effects of the bromine and trifluoromethoxy groups.
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¹³C NMR: Key signals would include the carbon bearing the bromine (C4), which would be shifted relative to an unsubstituted quinoline, and the carbon of the trifluoromethoxy group, which would appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[7]
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¹⁹F NMR: A characteristic singlet is expected for the -OCF₃ group, typically observed in the range of -58 to -62 ppm.[7][8] This is a clean and definitive way to confirm the presence of this moiety.
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Mass Spectrometry (MS): The mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes ([M]⁺ and [M+2]⁺).
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for aromatic C-H stretching, C=C and C=N bond stretching within the quinoline ring, and strong C-F and C-O stretching vibrations associated with the trifluoromethoxy group.[9]
Synthetic Pathways
The synthesis of 4-Bromo-5-(trifluoromethoxy)quinoline is not explicitly detailed in publicly available literature. However, a logical and robust synthetic strategy can be proposed based on well-established transformations of the quinoline core.
Proposed Retrosynthetic Analysis
The most direct approach involves the bromination of a suitable precursor, 5-(trifluoromethoxy)quinolin-4-one. This disconnection is strategically sound as the installation of the bromine at C4 is a common and high-yielding transformation.
Caption: Retrosynthetic analysis of the target compound.
Proposed Forward Synthesis Workflow
The conversion of a quinolin-4-one to a 4-bromoquinoline is typically achieved using a strong brominating agent that also functions as a dehydrating agent. Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) are standard reagents for this transformation.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Prophetic)
Disclaimer: This is a prophetic protocol based on established chemical principles. It must be adapted and optimized under proper laboratory safety procedures by qualified personnel.
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Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-(trifluoromethoxy)quinolin-4-one (1.0 eq).
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Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxybromide (POBr₃, approx. 3.0-5.0 eq). Causality: POBr₃ serves as the source of electrophilic bromine and facilitates the dehydration of the intermediate alcohol to form the aromatic quinoline system.
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Reaction: Heat the reaction mixture to 110 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This step quenches the excess reactive phosphorus reagents.
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Neutralization: Basify the aqueous mixture to a pH of 8-9 using a saturated sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH). Causality: This neutralizes the acidic byproducts and ensures the product is in its free base form for extraction.
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Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure 4-Bromo-5-(trifluoromethoxy)quinoline.
Reactivity and Synthetic Utility
The primary value of this compound lies in its predictable and versatile reactivity, centered on the C4-bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 4-position is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the quinoline ring, further enhanced by the -OCF₃ group, facilitates the initial oxidative addition step in the catalytic cycle, often leading to high reaction efficiency.[3]
Caption: Key cross-coupling reactions of the title compound.
Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and is arguably the most common follow-up reaction for this type of substrate.
Disclaimer: This is a general protocol and may require optimization for specific substrates.
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Setup: In a reaction vial, combine 4-Bromo-5-(trifluoromethoxy)quinoline (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.10 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[3]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water. Causality: The base is often inorganic and requires an aqueous phase for solubility, while the organic starting materials and catalyst reside in the organic phase. Degassing is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C for 2-12 hours, stirring vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water and extract with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue via column chromatography to yield the 4-aryl/heteroaryl-5-(trifluoromethoxy)quinoline product.
Potential Applications in Medicinal Chemistry
This compound is not an end-product but a high-value intermediate for accessing novel chemical space. Its derivatives are of significant interest in the development of:
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Kinase Inhibitors: The quinoline scaffold is prevalent in many approved and investigational kinase inhibitors.[10] The ability to rapidly diversify the 4-position allows for fine-tuning interactions within the ATP-binding pocket of various kinases.
-
Anticancer Agents: Many substituted quinolines exhibit potent antiproliferative activity through various mechanisms, including DNA intercalation and tubulin polymerization inhibition.[2][4]
-
Antimalarial and Anti-infective Agents: Historically and currently, quinoline derivatives are vital in the fight against infectious diseases.[1]
The trifluoromethoxy group is particularly advantageous in this context, as it can enhance cell permeability and block sites of metabolism, leading to improved bioavailability and in vivo efficacy.
Safety and Handling
-
Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]
-
Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry place.[6]
Users must consult a compound-specific SDS before use.
Conclusion
4-Bromo-5-(trifluoromethoxy)quinoline represents a confluence of desirable features for modern chemical synthesis and drug discovery. The stable yet reactive C-Br bond provides a reliable entry point for diversification through robust cross-coupling chemistry. The quinoline core offers a proven biological scaffold, and the trifluoromethoxy group provides a tool for enhancing pharmacokinetic properties. As such, this compound is a valuable intermediate poised to facilitate the discovery of next-generation pharmaceuticals and functional materials.
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- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
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- BenchChem. (2025). In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine.
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- Google Patents. (n.d.). A kind of synthetic method of the bromo- quinoline of 4-.
- da Silva, J. P., et al. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
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- ResearchGate. (n.d.). Functionality elaboration of 4-bromo-quinolines.
- Zhang, Y., et al. (2020, May 1). Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions. European Journal of Medicinal Chemistry.
- Khan, I., et al. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- ResearchGate. (n.d.). Examples of 4-unsubstituted quinoline-based marketed drugs and clinical candidates.
- Taylor & Francis. (n.d.). Quinoline – Knowledge and References.
- SpectraBase. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline - Optional[19F NMR] - Chemical Shifts.
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